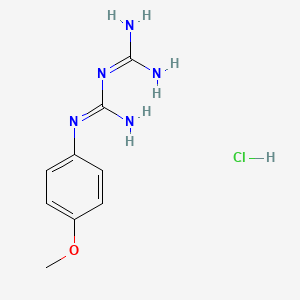
1-(p-Methoxyphenyl)biguanide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Methoxyphenyl)biguanide hydrochloride, often referred to as PMBH or PMB, is an organic compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and ethanol. PMBH is a derivative of biguanide, which is a type of organic compound that contains two nitrogen atoms and a single carbon atom. PMBH has been used in a variety of scientific research applications, including as an antifungal agent, a disinfectant, and a preservative.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
Research on 1-substituted-biguanide derivatives, including those related to 1-(p-Methoxyphenyl)biguanide hydrochloride, has highlighted their potential as antidiabetic agents. These compounds have been synthesized and evaluated for their ability to decrease elevated blood glucose levels in hyperglycemic rats, showing significant antidiabetic activity. The study also explored their effects on liver function enzyme activities, lipid profiles, and provided histopathological evidence, comparing these effects to the standard drug, metformin hydrochloride (Abbas et al., 2017).
Analytical Determination in Products
The analytical determination of biguanide derivatives, including 1-(p-Methoxyphenyl)biguanide hydrochloride, in various products has been a topic of research interest. Methods such as capillary electrophoresis with contactless conductivity detection have been developed for the determination of these compounds in eye drops and other personal care products. Such analytical techniques are essential for quality control and ensuring the safety and efficacy of products containing biguanide compounds (Abad-Villar et al., 2006).
Anticancer Potential
Metformin, a well-known biguanide derivative, has been studied extensively for its potential application in cancer therapy, including high-grade glioma. Research has suggested that metformin and other biguanide derivatives could be repurposed for the treatment of various types of tumors, leveraging their mechanism of action as inhibitors of oxidative phosphorylation. This anticancer activity is particularly relevant in the context of poor therapeutic options for aggressive cancers such as glioblastoma (Mazurek et al., 2020).
Pharmacokinetics and Drug Delivery
Studies have also investigated the pharmacokinetics and drug delivery aspects of biguanide drugs, including the enhancement of oral bioavailability through complexation with cyclodextrins. Research in this area focuses on improving the pharmacological profile of biguanides, such as metformin, by increasing their solubility and absorption, which could potentially apply to 1-(p-Methoxyphenyl)biguanide hydrochloride and similar compounds (Roselet & Kumari, 2020).
Environmental and Analytical Chemistry
The determination of biguanide derivatives in environmental and personal care product samples has been explored to assess their presence and concentration. Methods such as colloidal titrations and voltammetric analysis have been utilized for the analysis of biguanide hydrochloride derivatives, highlighting the importance of monitoring these compounds due to their widespread use and potential environmental impact (Masadome & Hattori, 2014).
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O.ClH/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHFIBZGCAWOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride | |
CAS RN |
4838-56-6 |
Source


|
| Record name | Biguanide, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxyphenyl)biguanide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERY6Q6C8H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

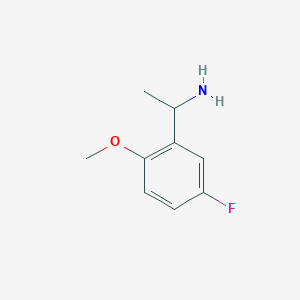
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
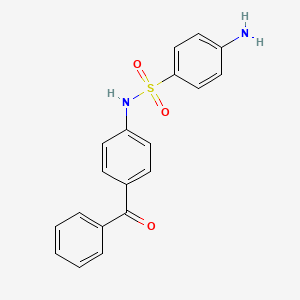
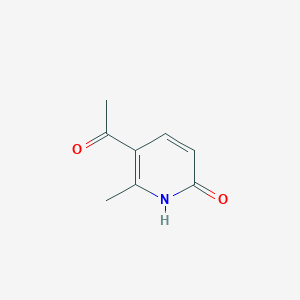
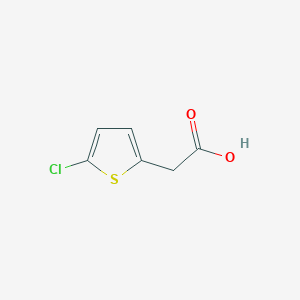
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)
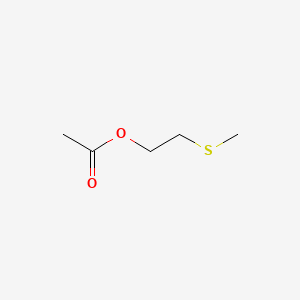
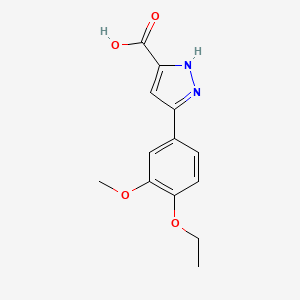
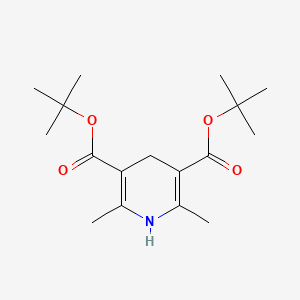
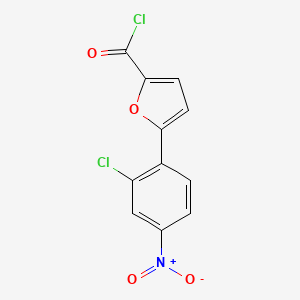
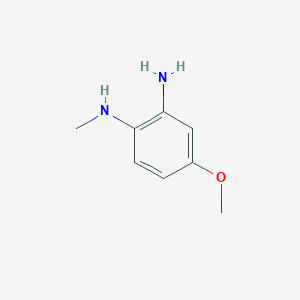

![2-hydroxy-4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1365763.png)
![2-({2-[4-(2-Chloroanilino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1365767.png)